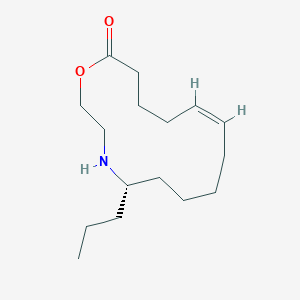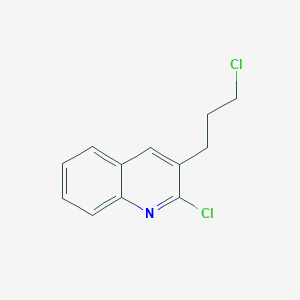
2-Chloro-3-(3-chloropropyl)quinoline
Descripción general
Descripción
2-Chloro-3-(3-chloropropyl)quinoline is a quinoline derivative with the molecular formula C12H11Cl2N . It is a nitrogen-containing heterocycle and has been the subject of numerous studies due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives like 2-Chloro-3-(3-chloropropyl)quinoline involves various methods. One of the classical methods includes the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate . Recent advances have also highlighted the use of metal nanoparticle-catalyzed reactions and green reaction protocols for the synthesis of quinoline .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(3-chloropropyl)quinoline consists of a quinoline ring system with a chloropropyl group attached. The quinoline ring system is a heterocyclic compound with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
2-Chloroquinoline-3-carbaldehydes, which are related to 2-Chloro-3-(3-chloropropyl)quinoline, are known for their high chemical reactivity due to the presence of two active moieties, chloro- and aldehyde functions . The chemistry of these compounds covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
2-Chloro-3-(3-chloropropyl)quinoline has a molecular weight of 240.128 Da . More detailed physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Corrosion Inhibition
2-Chloro-3-formyl quinoline has been investigated for its corrosion inhibition properties, particularly for mild steel in hydrochloric acid solutions. This compound shows increased efficiency as an inhibitor with higher concentrations, acting as a mixed-type inhibitor by adsorbing onto the mild steel surface. This application is significant in industrial chemistry, particularly for protecting metal structures and components in corrosive environments (Prasanna et al., 2016).
Biological and Pharmaceutical Applications
Several derivatives of 2-chloro-3-(3-chloropropyl)quinoline have been synthesized and evaluated for their biological activities, including antifungal and antibacterial properties. These compounds, developed using click chemistry approaches, show significant activity against various strains, highlighting their potential in the development of new antimicrobial agents (Kategaonkar et al., 2010).
Antimalarial and Antimicrobial Agents
Some 2-chloro-3-formyl quinoline derivatives have been tested for their antimalarial, diuretic, clastogenic, and antimicrobial properties. Notably, certain derivatives demonstrated effective antimalarial activity against specific mosquito species and displayed optimum antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli (Sekar & Prasad, 1998).
Photovoltaic Applications
Quinoline derivatives, including chloro variants, have been utilized in the fabrication of organic–inorganic photodiode devices. These compounds show promising photovoltaic properties, indicating potential applications in the field of renewable energy and solar cell technology (Zeyada et al., 2016).
Antioxidant and Free Radical Scavenging
2-Chloroquinoline-3-carbaldehydes and related derivatives have been synthesized and evaluated for their antioxidant activity. These compounds have shown significant radical scavenging activity, which is crucial in the development of new antioxidant agents in pharmaceutical and nutraceutical applications (Subashini et al., 2010).
Direcciones Futuras
The future directions in the study of 2-Chloro-3-(3-chloropropyl)quinoline and related compounds seem to be focused on further exploring their synthesis and applications, particularly in the field of medicinal chemistry . The development of more efficient synthesis methods and the exploration of their biological activities could pave the way for novel drug development .
Propiedades
IUPAC Name |
2-chloro-3-(3-chloropropyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c13-7-3-5-10-8-9-4-1-2-6-11(9)15-12(10)14/h1-2,4,6,8H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYHXZIFBMOXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439652 | |
| Record name | 2-chloro-3-(3-chloropropyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-chloropropyl)quinoline | |
CAS RN |
159383-54-7 | |
| Record name | 2-chloro-3-(3-chloropropyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



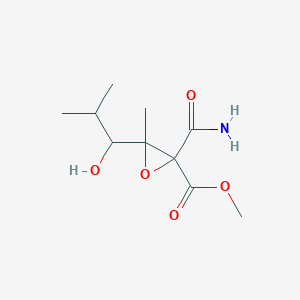
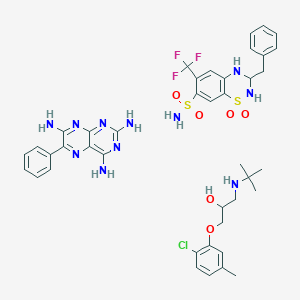
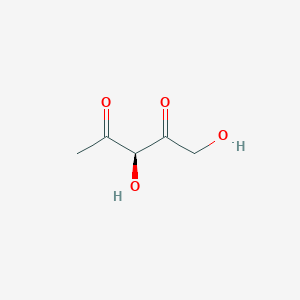
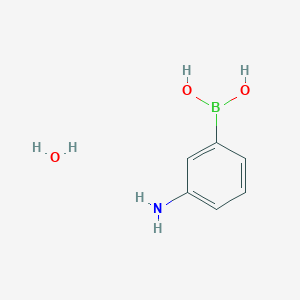
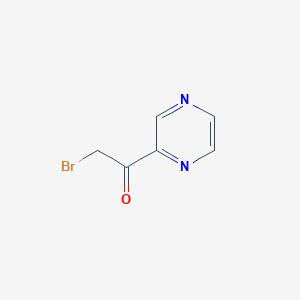
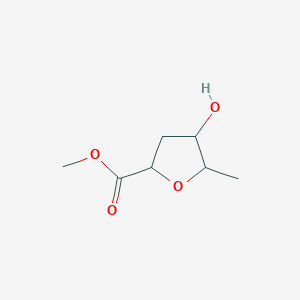
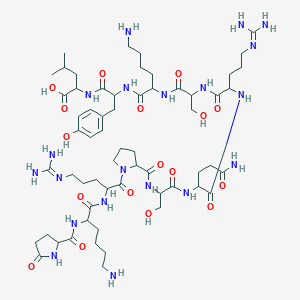
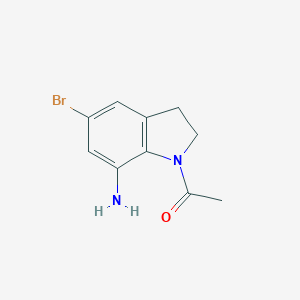
![5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B139190.png)
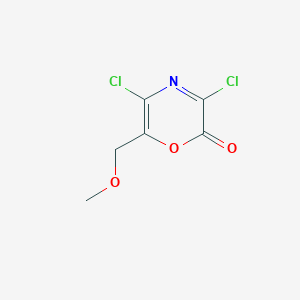
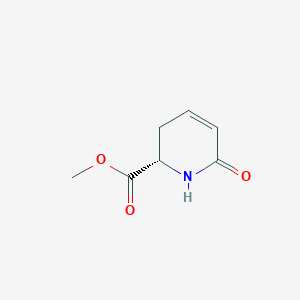
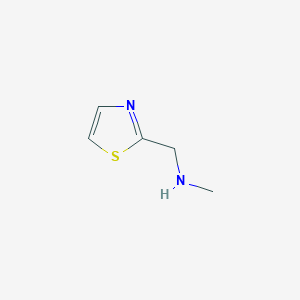
![(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid](/img/structure/B139201.png)
